molecular formula C15H22N2O2 B2677429 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1016684-28-8

1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2677429
CAS No.: 1016684-28-8
M. Wt: 262.353
InChI Key: LWZMXXWBUPTQIN-UHFFFAOYSA-N
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Description

1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of polymers or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.

    1-(1,4-Diazepan-1-yl)-3-(4-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of the methoxy group in 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one may confer unique chemical properties, such as increased lipophilicity or altered reactivity, making it distinct from its analogs.

Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-6-3-13(4-7-14)5-8-15(18)17-11-2-9-16-10-12-17/h3-4,6-7,16H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZMXXWBUPTQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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